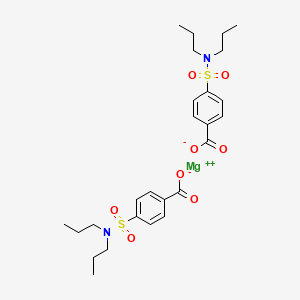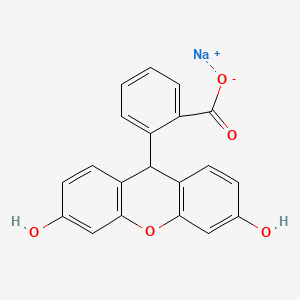
Dialuminium tris(2-methylnaphthalenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリ(2-メチルナフタレンスルホン酸)二アルミニウムは、分子式C33H27Al2O9S3の化学化合物です。これは、2-メチルナフタレンスルホン酸のアルミニウム塩です。
準備方法
合成経路と反応条件
トリ(2-メチルナフタレンスルホン酸)二アルミニウムの合成は、一般的に制御された条件下で、2-メチルナフタレンスルホン酸をアルミニウム塩と反応させることを伴います。反応は、水または有機溶媒などの溶媒中で、所定の温度とpHで行い、目的生成物の形成を保証します。反応は以下の式で表すことができます。
[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]
工業的生産方法
工業的な設定では、トリ(2-メチルナフタレンスルホン酸)二アルミニウムの生産は、高純度の出発物質と最適化された反応条件を使用して、大規模な反応を行います。これは、収率と純度を最大限に引き出します。このプロセスには、さまざまな用途に適した形態で最終生成物を得るために、精製、結晶化、乾燥などの手順が含まれる場合があります。
化学反応の分析
反応の種類
トリ(2-メチルナフタレンスルホン酸)二アルミニウムは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: 適切な還元剤を使用して、化合物を還元して、その還元形を得ることができます。
置換: 化合物中のスルホン酸基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミン、アルコール、チオールなどの求核剤を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホンまたはスルホキシド誘導体を生成する可能性があり、還元は対応するアルコールまたは炭化水素を生成する可能性があります。
科学研究への応用
トリ(2-メチルナフタレンスルホン酸)二アルミニウムは、科学研究において幅広い用途があります。
化学: これは、重合反応や縮合反応など、さまざまな有機反応の触媒として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 薬物送達剤としての可能性と、特定の疾患の治療における治療効果を調査する研究が進行中です。
産業: これは、その独特の化学的特性により、染料、顔料、およびその他の工業用化学品の生産に使用されます。
科学的研究の応用
Dialuminium tris(2-methylnaphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
トリ(2-メチルナフタレンスルホン酸)二アルミニウムの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、およびその他の生体分子に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、その抗菌活性は、細菌の細胞膜を破壊したり、必須酵素を阻害したりする能力による可能性があります。
類似の化合物との比較
トリ(2-メチルナフタレンスルホン酸)二アルミニウムは、次のような他の類似の化合物と比較することができます。
トリ(1-ナフタレンスルホン酸)二アルミニウム: 構造は似ていますが、異性体が異なるため、化学的特性と用途が異なります。
トリ(2-ナフタレンスルホン酸)二アルミニウム: 別の異性体で、化学的挙動と用途が異なります。
トリ(4-メチルナフタレンスルホン酸)二アルミニウム:
類似化合物との比較
Dialuminium tris(2-methylnaphthalenesulphonate) can be compared with other similar compounds, such as:
Dialuminium tris(1-naphthalenesulphonate): Similar in structure but with different positional isomers, leading to variations in chemical properties and applications.
Dialuminium tris(2-naphthalenesulphonate): Another positional isomer with distinct chemical behavior and uses.
Dialuminium tris(4-methylnaphthalenesulphonate):
特性
CAS番号 |
93892-71-8 |
|---|---|
分子式 |
C33H27Al2O9S3- |
分子量 |
717.7 g/mol |
InChI |
InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3 |
InChIキー |
PTJGIUNTHXVBJK-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





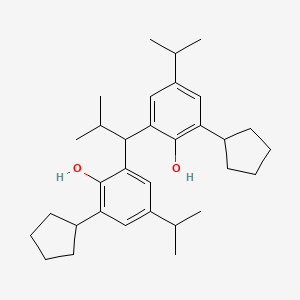

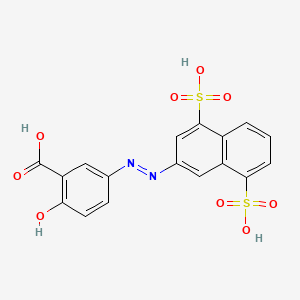
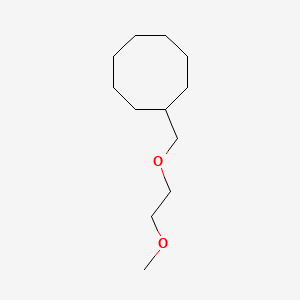

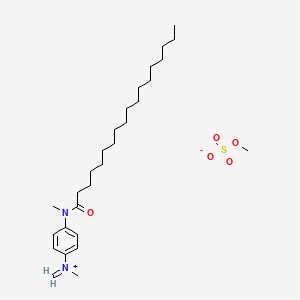
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)

